molecular formula C16H22N2O3 B7681310 N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No. B7681310
M. Wt: 290.36 g/mol
InChI Key: JUAHVNULEMMMRS-UHFFFAOYSA-N
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Description

N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTIQ and has been synthesized using different methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of MTIQ is not fully understood. However, studies have shown that MTIQ inhibits the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. MTIQ also inhibits the activity of protein kinase C, which is an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit various biochemical and physiological effects. For instance, MTIQ has been found to induce apoptosis, a process of programmed cell death, in cancer cells. MTIQ has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, MTIQ has been found to exhibit antinociceptive activity, which is the ability to reduce pain sensation.

Advantages and Limitations for Lab Experiments

MTIQ has several advantages for lab experiments. For instance, MTIQ is relatively easy to synthesize, and it exhibits potent biological activities. Additionally, MTIQ has been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of MTIQ is that it has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of MTIQ. One of the future directions is the synthesis of MTIQ derivatives with improved biological activities. Additionally, the study of the mechanism of action of MTIQ is still ongoing, and further research is needed to fully understand its mode of action. Another future direction is the use of MTIQ as a building block for the synthesis of new compounds with potential applications in various fields. Finally, the use of MTIQ in combination with other drugs for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, MTIQ is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTIQ has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, which have potential applications in material science. Further research is needed to fully understand the mechanism of action of MTIQ and to explore its potential applications in various fields.

Synthesis Methods

MTIQ can be synthesized using different methods, including the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-amine. Another method involves the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-ol in the presence of a dehydrating agent. The reaction mixture is then heated, and MTIQ is obtained.

Scientific Research Applications

MTIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MTIQ has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, including heterocycles, which have potential applications in material science.

properties

IUPAC Name

N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-8-16(2,3)18-15(21)11-9-10-12(17-14(11)20)6-5-7-13(10)19/h9H,4-8H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAHVNULEMMMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

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